2-Bromo-3,4-dimethyl-1-nitrobenzene
Overview
Description
2-Bromo-3,4-dimethyl-1-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dimethyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3,4-dimethylbromobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the bromination of 3,4-dimethylbenzene, followed by nitration. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dimethyl-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or nitro group can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and iron (Fe) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used for the oxidation of methyl groups.
Major Products Formed
Substitution Reactions: Products depend on the substituents introduced.
Reduction Reactions: The major product is 2-Bromo-3,4-dimethyl-1-aminobenzene.
Oxidation Reactions: The major products are 2-Bromo-3,4-dimethyl-1-carboxybenzene derivatives.
Scientific Research Applications
2-Bromo-3,4-dimethyl-1-nitrobenzene is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dimethyl-1-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, while the bromine atom can participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,3-dimethyl-4-nitrobenzene
- 1-Bromo-4-nitrobenzene
- 1,2-Dibromo-3-nitrobenzene
Uniqueness
2-Bromo-3,4-dimethyl-1-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (methyl groups) and electron-withdrawing (nitro group) substituents makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
3-bromo-1,2-dimethyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKIHVHEUWEYCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201293161 | |
Record name | 2-Bromo-3,4-dimethyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-62-9 | |
Record name | 2-Bromo-3,4-dimethyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101421-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3,4-dimethyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201293161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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